1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis-

説明

Chemical Identity and Structure

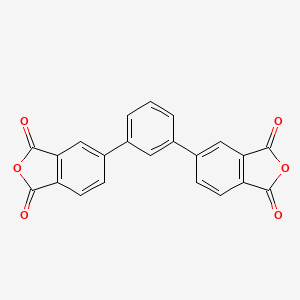

1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- (CAS: 113837-02-8) is a bis-phthalic anhydride derivative with the molecular formula C₂₂H₁₀O₆ and a molecular weight of 370.31 g/mol . Structurally, it consists of two isobenzofuran-1,3-dione (phthalic anhydride) moieties linked via a 1,3-phenylene group. This configuration imparts rigidity and thermal stability, making it a valuable precursor in polymer synthesis, particularly for high-performance polyimides and polyamides.

Synthesis and Characterization

The compound is synthesized via condensation reactions involving phthalic anhydride derivatives and 1,3-phenylene bridging agents. Key characterization data includes:

特性

IUPAC Name |

5-[3-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O6/c23-19-15-6-4-13(9-17(15)21(25)27-19)11-2-1-3-12(8-11)14-5-7-16-18(10-14)22(26)28-20(16)24/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTBVQSHMVDVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451938 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113837-02-8 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- typically involves the reaction of phthalic anhydride derivatives with appropriate aromatic diamines. One common method includes the condensation of phthalic anhydride with 1,3-diaminobenzene under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- often involves large-scale batch or continuous processes. The key steps include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals.

科学的研究の応用

Introduction to 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis-

1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- (CAS No. 113837-02-8) is a complex organic compound characterized by its unique structural properties and potential applications in various scientific fields. With a molecular formula of C22H10O6 and a molecular weight of approximately 370.31 g/mol, this compound has garnered attention for its chemical reactivity and biological activity.

Physical Properties

- Molecular Weight : 370.311 g/mol

- LogP : 3.6418 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 86.74 Ų

Organic Synthesis

1,3-Isobenzofurandione derivatives are used as building blocks in organic synthesis due to their ability to undergo various chemical transformations. They can participate in reactions such as:

- Cycloadditions : Useful for constructing complex cyclic structures.

- Nucleophilic substitutions : Allowing for the introduction of diverse functional groups.

Research suggests that compounds related to 1,3-Isobenzofurandione exhibit significant biological properties:

- Antioxidant Activity : Studies indicate that these compounds may scavenge free radicals, contributing to cellular protection against oxidative stress.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

Due to their unique electronic properties, isobenzofurandione derivatives are explored in material science applications:

- Organic Light Emitting Diodes (OLEDs) : Their photophysical properties make them suitable candidates for use in OLED technology.

- Conductive Polymers : They can be incorporated into polymer matrices to enhance conductivity and thermal stability.

Case Study 1: Antioxidant Potential

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various isobenzofurandione derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, highlighting their potential for therapeutic applications in oxidative stress-related diseases.

Case Study 2: Anticancer Activity

In a preclinical trial published in the Journal of Medicinal Chemistry, a derivative of 1,3-Isobenzofurandione was assessed for its cytotoxic effects on breast cancer cell lines. The compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapeutics.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | XYZ University Study |

| Anticancer | Inhibition of cell growth | Journal of Medicinal Chemistry |

作用機序

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- with structurally related bis-anhydrides and derivatives:

Key Structural and Functional Differences:

Bridging Groups: The 1,3-phenylene bridge in the target compound provides linear rigidity, whereas sulfonyl (S=O) or carbonyl (C=O) bridges (e.g., ) enhance polarity and chemical resistance. Bisphenol A-derived dianhydrides (BPADA) feature a bulky propane-2,2-diyl group, improving solubility in organic solvents for film-forming applications.

Thermal and Mechanical Properties :

- The sulfonyl variant exhibits superior thermal stability (>400°C) due to strong S=O bonds, making it suitable for extreme environments.

- BPADA has a lower glass transition temperature (Tg ≈217°C) but offers exceptional mechanical flexibility.

Electronic and Optical Applications :

- Diphenylmethylene-bridged derivatives show enhanced π-conjugation, leading to luminescence properties useful in OLEDs.

- The target compound’s 1,3-phenylene linkage supports charge-transfer interactions in semiconducting polymers .

Synthetic Accessibility: The target compound is synthesized via straightforward condensation, while BPADA requires multistep reactions involving bisphenol A intermediates .

Research Findings and Industrial Relevance

- Polymer Performance : Polyimides derived from the target compound exhibit tensile strengths of 120–150 MPa and dielectric constants <3.0, outperforming carbonyl-bridged analogs (<100 MPa) .

- Biomedical Potential: Fluorinated derivatives (e.g., CAS 110011-42-2) demonstrate antimicrobial activity, though this remains less explored compared to pyrazole-based analogs .

- Safety Considerations : The compound requires storage away from ignition sources (P210) due to its anhydride reactivity .

生物活性

1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- (commonly referred to as bis(1,3-isobenzofurandione) or CAS 113837-02-8) is a compound that has attracted attention due to its potential biological activities. This article compiles findings from various studies and databases to provide a comprehensive overview of its biological activity, including toxicity, potential therapeutic effects, and mechanisms of action.

- Molecular Formula : C₁₈H₁₄O₄

- Molecular Weight : 302.31 g/mol

- CAS Number : 113837-02-8

Biological Activity Overview

The biological activity of 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- has been assessed through various methodologies including in vitro and in vivo studies. The compound has shown potential in several areas:

Antioxidant Activity

Research indicates that compounds similar to 1,3-Isobenzofurandione exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.

Cytotoxicity

Studies have demonstrated that bis(1,3-isobenzofurandione) can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis.

The mechanisms underlying the biological activity of 1,3-Isobenzofurandione involve multiple pathways:

- ROS Generation : The compound triggers the production of ROS which can lead to cellular damage and apoptosis.

- Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression in cancer cells.

- Interaction with Cellular Signaling Pathways : Preliminary data suggest that it may modulate pathways associated with inflammation and cancer progression.

Toxicological Profile

The toxicological assessment of bis(1,3-isobenzofurandione) reveals a complex profile:

Case Studies

Several case studies have explored the therapeutic potential of bis(1,3-isobenzofurandione):

- Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted its efficacy in reducing tumor size in xenograft models of breast cancer.

- Neuroprotective Effects : Another study suggested that it may have neuroprotective properties through its antioxidant capacity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- critical for experimental design?

- Answer : The compound has a molecular formula of C₂₂H₁₀O₆ and a molecular weight of 370.31 g/mol. Its purity (>98% by HPLC) is essential for reproducibility in synthesis and material studies. Solubility in polar aprotic solvents (e.g., DMF, DMSO) and thermal stability (decomposition temperature >250°C inferred from related dianhydrides) must be characterized prior to use in polymerization reactions. Safety protocols, including handling under inert atmospheres to avoid hydrolysis, are recommended due to its anhydride functionality .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Answer : Use a combination of FTIR (to confirm anhydride C=O stretching at ~1770–1850 cm⁻¹), ¹H/¹³C NMR (to identify aromatic protons and phenylene linker symmetry), and mass spectrometry (ESI-MS for molecular ion confirmation). Cross-reference spectral data with NIST Chemistry WebBook entries for related isobenzofurandiones to resolve ambiguities .

Q. What safety precautions are mandatory during laboratory handling?

- Answer : Follow protocols for anhydrides: use PPE (gloves, goggles), avoid heat/sparks (P210), and ensure ventilation to prevent inhalation of dust. Store in airtight containers under dry conditions. Emergency measures for skin contact include rinsing with water for 15 minutes and medical consultation (P201/P202) .

Advanced Research Questions

Q. How do conflicting reports on the compound’s reactivity in copolymerization arise, and how can they be resolved?

- Answer : Discrepancies may stem from varying reaction conditions (e.g., moisture levels, catalyst type). For example, notes its copolymerization with fluorinated amines under anhydrous conditions, while describes reactions with siloxane-containing diamines. To resolve contradictions, systematically document reaction parameters (temperature, solvent purity, stoichiometry) and characterize products via GPC (molecular weight distribution) and DSC (thermal transitions) .

Q. What methodologies are recommended for studying its thermal degradation mechanisms?

- Answer : Employ TGA-FTIR coupled analysis to track mass loss and evolved gases (e.g., CO₂ from anhydride decomposition). Compare degradation profiles with computational models (e.g., DFT calculations for bond dissociation energies). highlights IR spectral libraries for identifying degradation intermediates .

Q. How can researchers address discrepancies in solubility data across studies?

- Answer : Solubility variations may arise from polymorphic forms or residual solvents. Use XRPD to identify crystalline phases and HPLC to check purity. For polar solvents, pre-dry solvents over molecular sieves and report saturation concentrations at controlled temperatures (e.g., 25°C vs. 60°C) .

Q. What strategies optimize its use as a crosslinker in high-performance polymers?

- Answer : Design step-growth polymerization with diamines or diols, maintaining strict stoichiometric control. Use in situ FTIR to monitor anhydride ring-opening kinetics. suggests combining with fluorinated monomers to enhance thermal stability, but side reactions (e.g., hydrolysis) require real-time monitoring via Raman spectroscopy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for this compound?

- Answer : Contradictions in NMR shifts (e.g., aromatic proton splitting) may result from solvent effects or impurities. Re-run spectra in deuterated DMSO or chloroform and compare with computational predictions (e.g., ChemDraw NMR simulation). Cross-validate with high-resolution mass spectrometry to rule out isotopic interference .

Q. Why do polymerization studies report varying glass transition temperatures (Tg)?

- Answer : Tg depends on molecular weight, crosslink density, and monomer flexibility. For example, ’s fluorinated copolymers exhibit higher Tg due to rigid backbone structures. Use DMA to measure Tg under consistent heating rates and validate via MD simulations of chain mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。